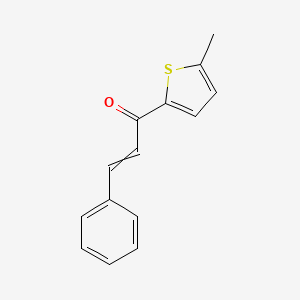
2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl-
Descripción general
Descripción
2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- typically involves the reaction of 5-methylthiophene-2-carbaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding alcohol or thiol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Mecanismo De Acción
The mechanism of action of 2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- involves its interaction with various molecular targets and pathways. In biological systems, the compound may exert its effects by:
Inhibiting enzymes: The compound can inhibit specific enzymes involved in inflammatory and oxidative stress pathways.
Modulating receptors: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.
Inducing apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways
Comparación Con Compuestos Similares
2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- can be compared with other thiophene derivatives, such as:
2-(5-Methylthiophen-2-yl)-5-phenyl-1,3,4-oxadiazole: Known for its corrosion inhibition properties.
1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Used as a serotonin antagonist in the treatment of Alzheimer’s disease
The uniqueness of 2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- lies in its specific structural features and the diverse range of applications it offers in various fields of research and industry.
Propiedades
Fórmula molecular |
C14H12OS |
|---|---|
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
1-(5-methylthiophen-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C14H12OS/c1-11-7-10-14(16-11)13(15)9-8-12-5-3-2-4-6-12/h2-10H,1H3 |
Clave InChI |
AOUMOFQEBZGSPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














